![molecular formula C22H21N3O7S2 B2765407 Ethyl 4-{[({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate CAS No. 1223833-33-7](/img/no-structure.png)

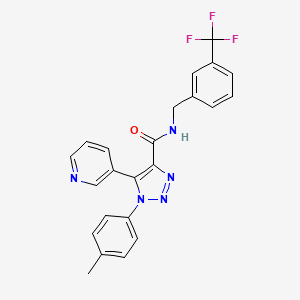

Ethyl 4-{[({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

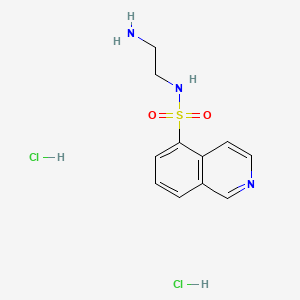

Ethyl 4-{[({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate is a useful research compound. Its molecular formula is C22H21N3O7S2 and its molecular weight is 503.54. The purity is usually 95%.

BenchChem offers high-quality Ethyl 4-{[({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-{[({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Degradation Studies and Environmental Impact

Microbial Degradation : Research has shown the capability of certain microorganisms like Aspergillus niger to degrade compounds such as chlorimuron-ethyl, which shares a sulfonylurea structure similar to the query compound. This degradation is essential for mitigating the environmental impact of sulfonylurea herbicides on soil and water contamination. The study by Sharma et al. (2012) outlines the degradation pathways involving cleavage of the sulfonylurea bridge and sulfonylamide linkage, leading to the formation of various metabolites (Sharma, Banerjee, & Choudhury, 2012).

Biodegradation by Rhodococcus sp. : Another study highlights the biodegradation of chlorimuron-ethyl by Rhodococcus sp. D310-1, offering insights into microbial strategies for the removal of persistent herbicides. The research identified multiple biodegradation products and proposed possible degradation pathways, emphasizing the role of microbial processes in environmental remediation (Li et al., 2016).

Synthesis and Characterization for Potential Applications

Antimicrobial Agents : The synthesis and characterization of new compounds with potential antimicrobial properties have been explored. For example, Desai et al. (2007) investigated new quinazolines as potential antimicrobial agents, providing a basis for the development of novel therapeutics targeting resistant microbial strains (Desai, Shihora, & Moradia, 2007).

Crystal Packing and Molecular Interactions : Studies on compounds like ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates have contributed to understanding the role of non-hydrogen bonding interactions such as N⋯π and O⋯π in crystal packing. This research provides valuable insights into the molecular design for improved material stability and functionality (Zhang, Wu, & Zhang, 2011).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-{[({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate involves the reaction of several starting materials to form the final compound. The synthesis pathway includes several steps, including protection, deprotection, and coupling reactions.", "Starting Materials": [ "4-methoxybenzoic acid", "ethyl 2-bromoacetate", "thiourea", "sodium hydride", "sodium methoxide", "benzoyl chloride", "sodium bicarbonate", "acetic anhydride", "sulfuric acid", "acetic acid", "ethanol" ], "Reaction": [ "Protection of 4-methoxybenzoic acid with ethyl 2-bromoacetate and sodium hydride to form ethyl 4-methoxybenzoate", "Deprotection of ethyl 4-methoxybenzoate with sodium methoxide to form 4-methoxybenzoic acid", "Coupling of 4-methoxybenzoic acid with thiourea and sulfuric acid to form 5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol", "Protection of 5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol with benzoyl chloride and sodium bicarbonate to form 5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl benzoate", "Deprotection of 5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl benzoate with acetic anhydride and acetic acid to form 5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl sulfonic acid", "Coupling of 5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl sulfonic acid with ethyl chloroacetate and sodium hydride to form Ethyl 4-{[({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate" ] } | |

Número CAS |

1223833-33-7 |

Nombre del producto |

Ethyl 4-{[({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate |

Fórmula molecular |

C22H21N3O7S2 |

Peso molecular |

503.54 |

Nombre IUPAC |

ethyl 4-[[2-[[5-(4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |

InChI |

InChI=1S/C22H21N3O7S2/c1-3-32-21(28)14-4-6-15(7-5-14)24-19(26)13-33-22-23-12-18(20(27)25-22)34(29,30)17-10-8-16(31-2)9-11-17/h4-12H,3,13H2,1-2H3,(H,24,26)(H,23,25,27) |

Clave InChI |

HYLQQQLBVQWOCG-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)OC |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-butyl-2-(6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B2765324.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2765326.png)

![3,8-Bis(2-piperidylethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2765329.png)

![1-(3-Chlorophenyl)-5-(2-oxopropyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2765330.png)

![(5S,7R)-N-(Cyanomethyl)-1,5,7-trimethyl-N-propan-2-yl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2765334.png)

![Diethyl 6-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate](/img/structure/B2765339.png)

![(2S)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2765344.png)

![(7-{[(2-Fluorophenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2765345.png)